1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-5-one core substituted with a 2,3-dihydro-1,4-benzodioxin group at position 1 and a thiazol-2-yl carboxamide at position 2. Key structural elements include:
- Benzodioxin moiety: Known for modulating pharmacokinetic properties and enhancing metabolic stability .
- Pyrrolidinone ring: Imparts conformational rigidity and influences interactions with biological targets like enzymes or receptors .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-7-10(15(21)18-16-17-3-6-24-16)9-19(14)11-1-2-12-13(8-11)23-5-4-22-12/h1-3,6,8,10H,4-5,7,9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJNHGRTXGGXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxin and thiazole intermediates, which are then coupled with a pyrrolidine derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine core followed by the introduction of the thiazole and benzodioxin groups. Various methods have been reported in literature for synthesizing similar compounds, often focusing on optimizing yield and purity while ensuring the retention of biological activity .
Antibacterial Properties
Research indicates that derivatives of thiazole and pyrrolidine exhibit notable antibacterial activity. Studies have shown that compounds with similar structural features can inhibit the growth of Gram-positive bacteria, suggesting that this compound may also possess such properties. For instance, compounds containing thiazole rings have been associated with significant antibacterial effects against various strains .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Thiazole derivatives are known for their ability to interact with multiple biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can inhibit cancer cell proliferation and induce apoptosis in vitro . The presence of the pyrrolidine and benzodioxin moieties may further enhance these effects by modulating signaling pathways relevant to cancer biology.
Anti-inflammatory Effects
Emerging research highlights the anti-inflammatory properties of compounds containing thiazole and benzodioxin structures. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The anti-inflammatory potential could be particularly relevant in conditions such as arthritis or other chronic inflammatory diseases .
Case Study 1: Antibacterial Activity
A study conducted on a series of thiazole-pyrrolidine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the thiazole ring could enhance potency and selectivity .
Case Study 2: Anticancer Activity
In another investigation focusing on pyrrolidine derivatives, researchers reported that specific modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing anticancer efficacy .
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compounds Sharing Benzodioxin and Pyrrolidinone Moieties
Thiazole-Containing Analogs
| Compound Name | Structural Differences | Key Implications |
|---|---|---|
| N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Lacks pyrrolidinone core. | - Simplified structure reduces conformational constraints, potentially lowering target specificity. - Limited research on biological activity. |
| 1-(2-chlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Replaces benzodioxin with chlorobenzyl and pyrrolidinone with pyridinone. | - Chlorobenzyl group increases electrophilicity, possibly enhancing covalent binding to targets. - Isoxazole vs. thiazole alters hydrogen-bonding capacity and π-π interactions. |
Pyrrolidinone Derivatives with Heterocyclic Modifications
Research Findings and Implications
- Bioavailability : The thiazole carboxamide in the target compound improves solubility and oral absorption compared to carboxylic acid derivatives (e.g., CAS 260555-42-8) .
- Structural Flexibility: Compounds with rigid pyrrolidinone cores (e.g., target compound) show higher target specificity than flexible analogs like N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide .
Biological Activity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available research findings.
Molecular Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H19N3O4
- Molecular Weight : 353.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the thiazole and benzodioxin moieties. The synthetic pathways often utilize various reagents and conditions tailored to achieve the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibited selective cytotoxicity against colorectal adenocarcinoma (Caco-2) cells. The viability of these cells was significantly reduced (39.8%) when treated with related compounds compared to untreated controls (p < 0.001) .
Antimicrobial Activity
Compounds bearing the thiazole structure have also shown promising antimicrobial properties. Research indicates that certain derivatives possess moderate to significant activity against various bacterial strains, potentially making them candidates for developing new antibiotics .
The mechanism by which these compounds exert their biological effects is often linked to their ability to interfere with cellular processes such as:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Induction of apoptosis in targeted cells.
Studies suggest that modifications in the chemical structure can enhance or diminish these activities, emphasizing the importance of structure–activity relationships (SAR) in drug design .
Case Studies
-
Study on Anticancer Properties :
A comparative study assessed the effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity depending on their structural modifications . -
Antimicrobial Evaluation :
Another study focused on evaluating the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed significant inhibition zones compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide?
- Methodological Answer : A multi-step approach is typically employed:
Core Pyrrolidine Formation : Cyclization of γ-keto acids or esters with appropriate amines under reflux conditions (e.g., using acetic anhydride/acetic acid as solvent with sodium acetate as catalyst) .
Benzodioxin Incorporation : Coupling the pyrrolidine core with 6-substituted 1,4-benzodioxin derivatives via nucleophilic acyl substitution or palladium-catalyzed cross-coupling.
Thiazole Functionalization : Introduce the thiazol-2-amine group via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-functionalization.
Q. How can the compound’s purity and identity be validated post-synthesis?
- Analytical Workflow :
- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm).
- Structural Confirmation :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (broad peaks ~3200–3400 cm⁻¹) .
- NMR : Key signals include:
- ¹H NMR : Benzodioxin aromatic protons (~6.5–7.5 ppm), thiazole protons (~7.0–8.0 ppm), pyrrolidine CH₂/CH (~2.5–4.0 ppm) .
- ¹³C NMR : Carbonyl carbons (C=O at ~165–175 ppm), benzodioxin carbons (~100–150 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 264.25 .
Q. What stability considerations are critical for long-term storage?
- Storage Conditions :
- Temperature : –20°C under inert gas (argon) to prevent hydrolysis of the amide bond.
- Light Sensitivity : Store in amber vials due to the benzodioxin moiety’s susceptibility to photodegradation .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess impurity profiles.
Advanced Research Questions
Q. How can computational modeling optimize reaction yields for this compound?
- Approach :
- DFT Calculations : Model transition states for amide bond formation to identify energy barriers and optimal catalysts (e.g., DMAP vs. HOBt) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using tools like Gaussian or ORCA.
- Case Study : Evidence from similar benzodioxin-thiazole systems suggests that polar aprotic solvents reduce steric hindrance during coupling .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Troubleshooting Steps :
Impurity Analysis : Use LC-MS to detect side products (e.g., unreacted starting materials or hydrolysis derivatives).
Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria in the pyrrolidine ring) by acquiring spectra at 25°C and 60°C .
2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., benzodioxin vs. thiazole protons) .
Q. What strategies are effective for SAR studies targeting bioactivity?
- Design Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
